molecular formula C21H24FN3O4S B3017444 N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-fluorophenyl)oxalamide CAS No. 896287-28-8

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-fluorophenyl)oxalamide

Cat. No.: B3017444
CAS No.: 896287-28-8
M. Wt: 433.5
InChI Key: ODVLENFCZZTFOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-fluorophenyl)oxalamide is a sulfonamide-oxalamide hybrid featuring a pyrrolidine backbone substituted with a 2,5-dimethylphenylsulfonyl group and an oxalamide linker connected to a 4-fluorophenyl moiety.

Properties

IUPAC Name

N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4S/c1-14-5-6-15(2)19(12-14)30(28,29)25-11-3-4-18(25)13-23-20(26)21(27)24-17-9-7-16(22)8-10-17/h5-10,12,18H,3-4,11,13H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVLENFCZZTFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-fluorophenyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a sulfonamide, a pyrrolidine ring, and an oxalamide group, suggests diverse biological activities that merit detailed exploration.

Structural Overview

The molecular formula of this compound is C21H24FN3O4S, with a molecular weight of approximately 433.5 g/mol. The sulfonyl group enhances protein binding interactions, while the oxalamide moiety contributes to stability and solubility in biological environments . The pyrrolidine ring is critical for the compound's binding affinity and specificity towards various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific proteins and enzymes within biological systems. The sulfonamide group is known to facilitate enzyme inhibition, which can lead to modulation of various biochemical pathways.

Potential Targets

  • Proteins and Enzymes : The compound may interact with proteases and other enzymes critical for cellular functions.
  • Receptors : It could also target specific receptors involved in signaling pathways related to disease processes.

Biological Assays and Findings

Research on similar compounds has demonstrated that structural modifications can significantly affect biological activity. For instance, studies have shown that the introduction of different substituents on the aromatic rings can enhance or reduce inhibitory potency against specific enzymes .

Table 1: Structure-Activity Relationship (SAR) Insights

CompoundSubstituentIC50 (µM)Biological Activity
Compound A4-hydroxyphenyl0.76Moderate inhibition
Compound BAcetyl group3.16Reduced activity
Compound CIsopropyl group2.02Significant reduction
N1-(target compound)-TBDPotential inhibitor

Case Studies

Recent studies have focused on compounds structurally related to this compound, revealing promising antiviral properties against flaviviruses such as Zika and dengue . These studies highlight the potential for developing new therapeutic agents based on the compound's structural attributes.

Example Study

In a study examining similar oxalamides, researchers identified a series of compounds that exhibited IC50 values as low as 130 nM against viral proteases, suggesting that modifications similar to those present in this compound could yield potent antiviral agents.

Synthesis and Analytical Techniques

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrrolidine ring.
  • Introduction of the sulfonamide group.
  • Coupling with the oxalamide moiety.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are essential for confirming the structure and purity of synthesized compounds .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Name Molecular Formula Substituents (R1, R2) Molecular Weight CAS Number Source ID
N1-(2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenyl)oxalamide C21H23ClFN3O4S Piperidine, 4-Cl-C6H4-SO2 467.9 898406-62-7
N1-((1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide C20H24N4O5S Pyrrolidine, 4-OCH3-C6H4-SO2 432.5 N/A
Target Compound: N1-((1-((2,5-Dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-fluorophenyl)oxalamide Likely C21H24FN3O4S Pyrrolidine, 2,5-(CH3)2-C6H3-SO2 ~437.5 (estimated) N/A N/A
Key Differences:
  • Backbone Heterocycle: The target compound uses a pyrrolidine ring (5-membered), whereas the analog in employs a piperidine ring (6-membered).
  • Sulfonyl Substituents :
    • The 2,5-dimethylphenyl group in the target compound introduces steric bulk and lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to the 4-chlorophenyl (electron-withdrawing) and 4-methoxyphenyl (electron-donating) groups in analogs .
    • The 4-fluorophenyl moiety in the target compound and the analog in provides metabolic resistance and enhanced aromatic stacking, whereas the pyridin-4-ylmethyl group in introduces basicity and hydrogen-bonding capacity.
Electronic and Steric Effects:
  • The 4-fluorophenyl group’s electronegativity could enhance dipole interactions in target binding compared to the pyridin-4-ylmethyl group’s π-π stacking capabilities .

Bioactivity Considerations

  • Fluorine Impact: The 4-fluorophenyl group in the target compound and is associated with improved pharmacokinetic profiles, including enhanced bioavailability and resistance to oxidative metabolism, compared to non-fluorinated analogs .
  • Sulfonamide Role : Sulfonamide groups are prevalent in protease inhibitors and herbicides (e.g., tolylfluanid in ). The target compound’s sulfonamide-pyrrolidine moiety may share mechanistic similarities with these agents, though its specific activity remains uncharacterized in the evidence.

Q & A

What synthetic strategies are recommended for preparing N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-fluorophenyl)oxalamide, and how can reaction intermediates be purified?

Basic Research Question
Methodological Answer:
The synthesis of this compound likely involves multi-step reactions, including sulfonylation of pyrrolidine derivatives, alkylation, and oxalamide formation. A critical step is the purification of intermediates, which can be achieved via oxidative cleavage using reagents like NaIO₄ in THF/H₂O solvent systems. For example, NaIO₄-mediated cleavage under mild conditions (room temperature, overnight stirring) effectively removes diol byproducts, followed by dilution with brine and extraction . Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating sulfonylated intermediates, while recrystallization from ethanol or acetonitrile ensures high purity for crystallizable intermediates.

How can the stereochemical configuration of the pyrrolidine ring in this compound be confirmed?

Advanced Research Question
Methodological Answer:
The stereochemistry of the pyrrolidine ring can be resolved using chiral HPLC with columns like Chiralpak® IA/IB/IC, coupled with polarimetric detection. Alternatively, nuclear Overhauser effect (NOE) experiments in ¹H-NMR can identify spatial proximities between protons on the pyrrolidine ring and adjacent substituents (e.g., methyl or sulfonyl groups). For instance, NOE correlations between the pyrrolidine methylene protons and the 2,5-dimethylphenyl group would confirm the spatial orientation of the sulfonyl moiety . X-ray crystallography is definitive but requires high-quality single crystals grown via vapor diffusion using dichloromethane/hexane.

What analytical methods are suitable for assessing the purity of this compound, and how can residual solvents be quantified?

Basic Research Question
Methodological Answer:
Purity assessment requires orthogonal methods:

  • HPLC : Use Chromolith® RP-18e columns (Merck) with a mobile phase of 0.1% formic acid in water/acetonitrile (gradient: 5–95% acetonitrile over 20 min) at 254 nm .
  • LC-MS : Electrospray ionization (ESI+) in positive ion mode to detect impurities at ppm levels.
  • Residual Solvents : Gas chromatography (GC) with headspace sampling and a DB-624 column (Agilent) quantifies Class 2/3 solvents (e.g., THF, DMF) per ICH Q3C guidelines .

How can conflicting bioactivity data in enzyme inhibition assays be resolved?

Advanced Research Question
Methodological Answer:
Contradictory results may arise from assay conditions (e.g., buffer pH, ionic strength) or compound stability. To address this:

  • Pre-incubation Studies : Test compound stability in assay buffers (e.g., PBS, Tris-HCl) via LC-MS over 24 hours to detect degradation products .
  • Enzyme Kinetics : Perform time-dependent inhibition assays (e.g., IC₅₀ shift with pre-incubation) to distinguish reversible vs. irreversible binding.
  • Control Experiments : Include reference inhibitors (e.g., PF-06465469, a sulfonamide-based phosphatase inhibitor) to validate assay reproducibility .

What strategies are recommended for improving the metabolic stability of this compound in preclinical studies?

Advanced Research Question
Methodological Answer:
Metabolic stability can be enhanced via:

  • Deuterium Incorporation : Replace labile hydrogen atoms (e.g., α to sulfonyl groups) with deuterium to slow CYP450-mediated oxidation.
  • Structural Mimetics : Introduce fluorine atoms at metabolically vulnerable positions (e.g., para to the fluorophenyl group) to block hydroxylation .
  • In Silico Modeling : Use software like Schrödinger’s ADMET Predictor™ to identify metabolic hotspots and prioritize synthetic modifications. Validate with liver microsome assays (human/rat) and LC-MS metabolite profiling .

How can the compound’s solubility be optimized for in vivo administration without altering pharmacophore integrity?

Advanced Research Question
Methodological Answer:

  • Co-solvent Systems : Use PEG-400/water (30:70 v/v) or hydroxypropyl-β-cyclodextrin (HPBCD) complexes to enhance aqueous solubility.
  • Prodrug Approach : Introduce ionizable groups (e.g., phosphate esters) at non-critical positions (e.g., pyrrolidine nitrogen) that hydrolyze in vivo to release the active compound .
  • Nanoformulation : Encapsulate the compound in PLGA nanoparticles (150–200 nm) using emulsion-solvent evaporation, ensuring >80% loading efficiency confirmed by UV-Vis spectroscopy .

What in vitro models are appropriate for evaluating this compound’s permeability and efflux ratios?

Basic Research Question
Methodological Answer:

  • Caco-2 Monolayers : Assess apical-to-basolateral transport over 2 hours (pH 6.5/7.4) with LC-MS quantification. Efflux ratios >2.5 suggest P-gp-mediated transport .
  • PAMPA : Parallel Artificial Membrane Permeability Assay using a 2% DOPC in dodecane membrane to predict passive diffusion. Compare permeability (Pe) values with metoprolol (high permeability control) .

How can computational methods aid in predicting off-target interactions for this sulfonamide-containing compound?

Advanced Research Question
Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to screen against the Protein Data Bank (PDB) for sulfonamide-binding proteins (e.g., carbonic anhydrase, COX-2). Prioritize targets with docking scores < −7.0 kcal/mol .
  • Pharmacophore Modeling : Generate a 3D pharmacophore model (e.g., 2 aromatic rings, one sulfonamide group) and match it to databases like ChEMBL using Phase (Schrödinger) .
  • Machine Learning : Train a random forest model on sulfonamide bioactivity data (IC50, Ki) to predict off-target liabilities. Validate with in vitro panels (e.g., Eurofins SafetyScreen44) .

What crystallization conditions are optimal for obtaining single crystals suitable for X-ray diffraction?

Basic Research Question
Methodological Answer:

  • Solvent Pair Screening : Use vapor diffusion with 10 mg/mL compound in DMSO mixed with anti-solvents (e.g., water, hexane) in a 1:2 ratio.
  • Temperature Gradient : Slowly cool saturated solutions from 40°C to 4°C over 72 hours.
  • Additives : Introduce co-formers like succinic acid (1:1 molar ratio) to stabilize crystal lattice interactions .

How can the compound’s stability under accelerated storage conditions (40°C/75% RH) be evaluated?

Advanced Research Question
Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40°C), light (1.2 million lux-hours), and humidity (75% RH) for 4 weeks. Monitor degradation via UPLC-PDA at 210–400 nm .
  • Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf life from degradation rate constants at elevated temperatures.
  • Excipient Compatibility : Test binary mixtures with common excipients (e.g., lactose, Avicel) using DSC to detect eutectic melting or amorphous phase formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.